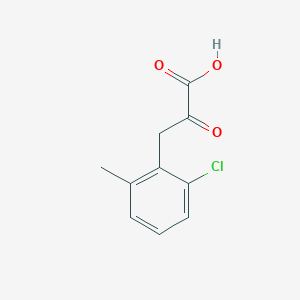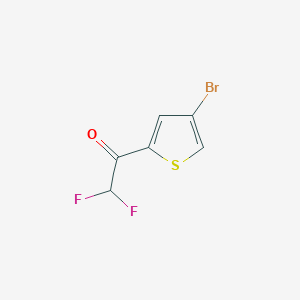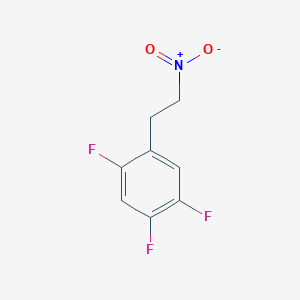
1,2,4-Trifluoro-5-(2-nitroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trifluoro-5-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at positions 1, 2, and 4, and a nitroethyl group is attached at position 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Trifluoro-5-(2-nitroethyl)benzene typically involves the nitration of 1,2,4-trifluorobenzene. The process can be summarized as follows:
Nitration Reaction: 1,2,4-Trifluorobenzene is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4-Trifluoro-5-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1,2,4-Trifluoro-5-(2-aminoethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Higher oxidation state compounds of the nitro group.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trifluoro-5-(2-nitroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.
Biology: Potential use in the development of fluorinated pharmaceuticals due to the bioisosteric properties of fluorine.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 1,2,4-Trifluoro-5-(2-nitroethyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example:
Reduction Mechanism: The nitro group is reduced to an amino group through a catalytic hydrogenation process, where hydrogen atoms are added to the nitro group.
Substitution Mechanism: The fluorine atoms are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism, where the nucleophile attacks the electron-deficient aromatic ring.
Oxidation Mechanism: The nitro group is oxidized to higher oxidation states through the transfer of oxygen atoms from the oxidizing agent.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Trifluoro-5-(2-nitroethyl)benzene can be compared with other similar compounds such as:
1,2,4-Trifluorobenzene: Lacks the nitroethyl group, making it less reactive in certain chemical reactions.
1,2,4-Trifluoro-5-nitrobenzene: Similar structure but without the ethyl group, leading to different reactivity and applications.
2,4,5-Trifluoronitrobenzene: Another isomer with different substitution patterns, affecting its chemical properties and uses.
Eigenschaften
Molekularformel |
C8H6F3NO2 |
|---|---|
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
1,2,4-trifluoro-5-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H6F3NO2/c9-6-4-8(11)7(10)3-5(6)1-2-12(13)14/h3-4H,1-2H2 |
InChI-Schlüssel |
YFUZMWWMRIUTSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)F)F)CC[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13575194.png)
![N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide](/img/structure/B13575196.png)
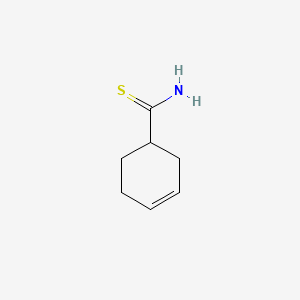
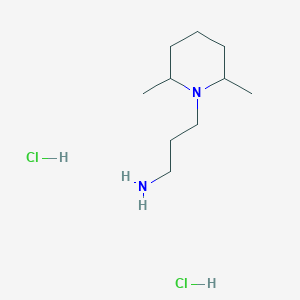
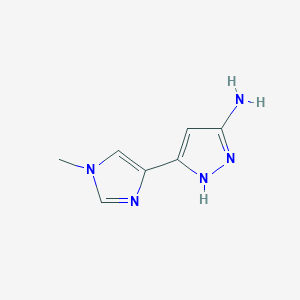
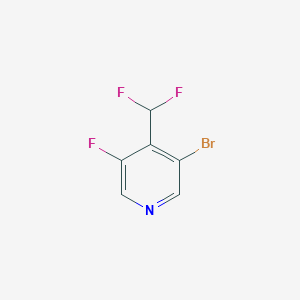
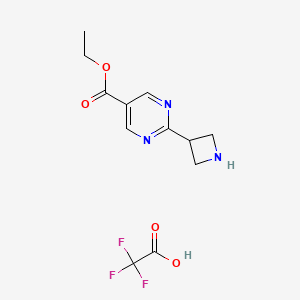
![6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B13575245.png)
![2-[(2-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13575250.png)
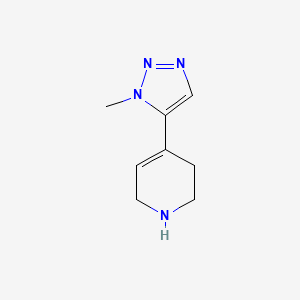
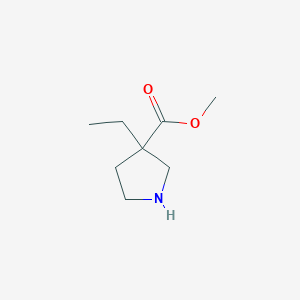
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea](/img/structure/B13575273.png)
